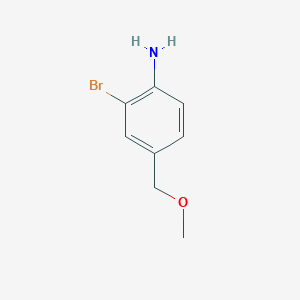

2-Bromo-4-(methoxymethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

2-bromo-4-(methoxymethyl)aniline |

InChI |

InChI=1S/C8H10BrNO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3 |

InChI Key |

KFNSJTZMJGBJQM-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=C(C=C1)N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4 Methoxymethyl Aniline and Analogues

Regioselective Bromination Strategies for Aromatic Aniline (B41778) Systems

Achieving regioselective bromination of the aniline ring is a significant challenge due to the powerful activating and ortho-, para-directing nature of the amino group. Direct bromination often leads to multiple substitutions and a mixture of isomers. byjus.comchemistrysteps.com

Electrophilic Aromatic Substitution with Brominating Agents

The amino group (-NH₂) in aniline strongly activates the aromatic ring towards electrophilic substitution, making it highly reactive. byjus.com When aniline is treated with bromine water at room temperature, the reaction proceeds uncontrollably to yield a white precipitate of 2,4,6-tribromoaniline. byjus.comvideohighlight.com This high reactivity makes it nearly impossible to stop the reaction at the mono-bromination stage under these conditions. chemistrysteps.commakingmolecules.com

To control the reaction and achieve mono-substitution, the reactivity of the amino group must be moderated. This is commonly achieved by converting the amino group into an amide, such as an acetanilide, through acylation. chemistrysteps.comyoutube.com The lone pair of electrons on the nitrogen atom in the resulting amide is delocalized through resonance with the carbonyl group, making it less available to activate the benzene (B151609) ring. makingmolecules.comyoutube.com While the acetylamino group is still an ortho-, para-director, its reduced activating strength and significant steric bulk favor the formation of the para-bromo isomer as the major product. chemistrysteps.comvideohighlight.com The desired ortho-bromo isomer is often a minor product in this approach. Subsequent hydrolysis of the amide group regenerates the amine, yielding the p-bromoaniline. youtube.com

Several brominating agents can be employed in these reactions.

Interactive Table 1: Comparison of Common Brominating Agents for Anilines

| Brominating Agent | Conditions | Selectivity | Comments |

|---|---|---|---|

| Bromine (Br₂) in water | Room Temperature | Low (yields 2,4,6-tribromoaniline) | Reaction is too fast and difficult to control for mono-substitution. byjus.com |

| Br₂ in CS₂ | Low Temperature | Moderate | Using a non-polar solvent reduces the rate, but multiple substitutions can still occur. videohighlight.com |

| N-Bromosuccinimide (NBS) | Various solvents (e.g., HFIP, tetrabutylammonium (B224687) bromide) | High (often para-selective) | A milder and more selective source of electrophilic bromine. organic-chemistry.org |

| Copper(II) Bromide (CuBr₂) | Ionic Liquids | High (para-selective) | Offers high yield and regioselectivity for unprotected anilines under mild conditions. nih.gov |

Directed Halogenation Approaches

To overcome the inherent ortho/para selectivity dictated by the aniline's amino group, directed halogenation strategies have been developed. These methods utilize catalysts or directing groups to force the halogenation to occur at a specific, often less electronically favored, position.

One approach involves copper-catalyzed ortho-halogenation of protected anilines under aerobic conditions, which demonstrates excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org For achieving meta-bromination, an unprecedented palladium-catalyzed method using N-bromophthalimide (NBP) has been developed, which successfully overcomes the competing ortho/para selectivity of conventional electrophilic bromination. nih.govresearchgate.net

Another strategy for achieving high regioselectivity is the one-pot bromination of aromatic amines via an in-situ generated tin amide. acs.org Treating aniline with n-butyllithium and then trimethyltin (B158744) chloride forms a tin amide intermediate. Subsequent reaction with bromine leads to the formation of p-bromoaniline in high yield with no detectable ortho or dibromo isomers. acs.orgnih.gov This method provides a general route to monobrominated aromatic amines with excellent selectivity. acs.org

Introduction and Manipulation of the Methoxymethyl Moiety

The methoxymethyl group (CH₃OCH₂–) in the target molecule can be introduced as a methoxymethyl ether. This group can also serve as a protective group for hydroxyl functions during a synthetic sequence.

Alkylation Reactions for Ether Formation

Methoxymethyl (MOM) ethers are typically formed by the alkylation of a hydroxyl group. thieme-connect.de This is relevant in syntheses that may proceed via a brominated phenol (B47542) intermediate, which is later converted to an aniline. The reaction involves treating the alcohol with a reagent like chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA). thieme-connect.dewikipedia.orgadichemistry.com The mechanism is fundamentally different from other alkylations, proceeding via an Sₙ1 pathway where the departure of the leaving group is assisted by the lone pairs on the adjacent ether oxygen, forming a stabilized oxonium ion. thieme-connect.de

Alternative reagents for introducing the MOM group include dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst like phosphorus pentoxide or trifluoromethanesulfonic acid. adichemistry.com

Strategies for Methoxymethyl Protection and Deprotection

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability under a variety of conditions, including strongly basic and weakly acidic environments (pH 4-12). adichemistry.comnih.gov It is generally inert to many oxidizing and reducing agents, as well as nucleophiles. adichemistry.com

Deprotection, or cleavage, of the MOM group is typically achieved under acidic conditions, as it is fundamentally an acetal. wikipedia.orgadichemistry.com This can be accomplished by heating in methanol (B129727) with a catalytic amount of a strong acid like hydrochloric acid. adichemistry.com However, for substrates containing other acid-labile functional groups, milder methods are required. nih.gov A notable modern method involves the use of trialkylsilyl triflates (like TMSOTf or TESOTf) in combination with 2,2′-bipyridyl. nih.govrsc.org This system allows for the mild and highly chemoselective deprotection of MOM ethers. rsc.org Interestingly, when applied to aromatic MOM ethers, this method can lead to the formation of a silyl (B83357) ether, which can then be hydrolyzed to the parent alcohol. nih.gov

Synthesis via Reduction of Aromatic Nitro Precursors

A common and powerful strategy for the synthesis of anilines involves the reduction of an aromatic nitro group. wikipedia.orgyoutube.com This approach is highly valuable because nitration of aromatic rings is a well-established and efficient electrophilic aromatic substitution reaction. A precursor like 1-bromo-3-(methoxymethyl)-4-nitrobenzene could be synthesized and then reduced in the final step to yield 2-Bromo-4-(methoxymethyl)aniline.

The reduction of nitroaromatics to anilines is a cornerstone of industrial and laboratory synthesis, with numerous reagents capable of effecting this transformation. wikipedia.orgorganic-chemistry.org

Interactive Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Conditions | Comments |

|---|---|---|

| Catalytic Hydrogenation (H₂/Pd-C, Raney Nickel, PtO₂) | Hydrogen gas, various solvents | A very common, clean, and efficient method. wikipedia.orgyoutube.com |

| Iron (Fe) in Acidic Media | Fe powder, HCl or Acetic Acid | A classic, inexpensive, and reliable method often used in industrial processes. wikipedia.orgyoutube.com |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | A standard laboratory method for nitro group reduction. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Useful for selective reduction of one nitro group in the presence of another. wikipedia.org |

| Sodium Hypophosphite (NaH₂PO₂) | Pd/C catalyst, biphasic system | Provides good yield and selectivity in short reaction times. rsc.org |

| Trichlorosilane (HSiCl₃) | Tertiary amine | A metal-free reduction method that tolerates many functional groups. organic-chemistry.org |

The choice of reducing agent often depends on the presence of other functional groups in the molecule, as some methods offer greater chemoselectivity than others. For instance, catalytic hydrogenation can also reduce alkenes and alkynes, whereas reagents like SnCl₂ are more specific to the nitro group. wikipedia.org Metal hydrides are typically not used for reducing aryl nitro compounds to anilines as they can lead to other products like azo compounds. wikipedia.org

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. The reaction is heterogeneous, occurring on the surface of a finely divided metal catalyst, which enhances the reaction rate by providing a large surface area.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel (Raney Ni). The choice of catalyst and solvent (often polar solvents like ethanol, methanol, or ethyl acetate) can be tailored to the specific substrate to maximize yield and chemoselectivity. The reaction mechanism involves the adsorption of both the nitroarene and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, passing through nitroso and hydroxylamine (B1172632) intermediates, to ultimately yield the aniline. For a substrate like 2-bromo-4-(methoxymethyl)-1-nitrobenzene, a key challenge is to avoid dehalogenation (hydrodebromination), a common side reaction. Palladium catalysts, while highly active, can sometimes promote this undesired reaction. Therefore, careful optimization of reaction conditions, such as hydrogen pressure, temperature, and reaction time, is crucial. Platinum-based catalysts or the use of specific additives can sometimes mitigate this issue.

| Catalyst | Typical Conditions | Substrate Type | Key Findings/Selectivity |

|---|---|---|---|

| Pd/C (5-10%) | H₂ (1-50 atm), Ethanol/Methanol, Room Temp - 50°C | General Nitroarenes | Highly efficient, but may cause dehalogenation in aryl halides. |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), Ethanol/Acetic Acid, Room Temp | Halogenated Nitroarenes | Often shows lower incidence of dehalogenation compared to Pd/C. |

| Raney Ni | H₂ (50-100 atm), Ethanol, 50-100°C | Industrial-scale reductions | Cost-effective but requires higher pressures and temperatures; risk of side reactions. |

| Cu-based catalysts | H₂ (gas phase), 275°C | Nitrobenzene (B124822) | High conversion and selectivity to aniline can be achieved; avoids expensive noble metals. |

Alternative Reductive Pathways to Substituted Anilines

Beyond catalytic hydrogenation, several other reductive methods are available for converting nitroarenes to anilines. These are particularly useful when specific functional groups in the substrate are incompatible with hydrogenation conditions or when access to high-pressure hydrogenation equipment is limited.

One of the most common classes of methods is dissolving metal reduction, using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). The Béchamp reduction, using iron filings and hydrochloric acid, is a classic example that has been used industrially. These reactions are robust and tolerate a wide variety of functional groups, but they are stoichiometric and generate significant metal waste.

Another valuable method involves the use of metal sulfides, such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), in aqueous or alcoholic solutions. This approach, known as the Zinin reduction, is particularly noted for its ability to selectively reduce one nitro group in the presence of another. A patented method for the synthesis of the analogous compound 3-bromo-4-methoxyaniline (B105698) from 3-bromo-4-methoxy nitrobenzene utilizes sodium sulfide in water at elevated temperatures, demonstrating the applicability of this pathway to similar substrates.

| Reductant System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fe / HCl or NH₄Cl | Ethanol/Water, Reflux | Cost-effective, high functional group tolerance. | Stoichiometric, generates iron sludge waste. |

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | Milder than Fe/HCl, good for lab scale. | Generates tin waste, relatively expensive. |

| Na₂S / H₂O | Water, 70-95°C, 5-10h | Useful for selective reductions, avoids harsh acids. | Can have moderate yields, requires careful temperature control. |

| NaBH₄ / Catalyst | Various (e.g., Pd/C, NiCl₂) | Milder than metal/acid, avoids high H₂ pressure. | Can be expensive, chemoselectivity issues may arise. |

Derivatization through Diazotization and Coupling Reactions

The amine group of 2-Bromo-4-(methoxymethyl)aniline is a versatile synthetic handle, enabling its conversion into a wide range of other functional groups. A particularly powerful sequence of reactions begins with diazotization, which transforms the primary amine into a highly reactive diazonium salt. This intermediate is generally not isolated but is used in situ to undergo various transformations, most notably Sandmeyer-type reactions.

Formation of Aryldiazonium Salts from Substituted Anilines

The conversion of a primary arylamine into an aryldiazonium salt is known as a diazotization reaction. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction must be performed at low temperatures, typically between 0 and 5°C, because aryldiazonium salts are unstable and can decompose violently at higher temperatures.

The mechanism involves the formation of the nitrosonium ion (NO⁺) electrophile from nitrous acid in the acidic medium. The nucleophilic amine attacks the nitrosonium ion, leading to an N-nitrosamine, which then undergoes tautomerization and dehydration to yield the final aryldiazonium ion (Ar-N₂⁺). For 2-Bromo-4-(methoxymethyl)aniline, this process would yield the 2-bromo-4-(methoxymethyl)benzenediazonium salt, a versatile intermediate ready for subsequent functional group transformations.

Sandmeyer-Type Reactions and Related Transformations

The Sandmeyer reaction is a cornerstone of synthetic aromatic chemistry, providing a method to replace the diazonium group with a halide (Cl, Br) or a cyano group. The reaction is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, or CuCN). The mechanism is believed to proceed through a single-electron transfer from the copper(I) catalyst to the diazonium ion, which generates an aryl radical and nitrogen gas (N₂), one of the best leaving groups in organic chemistry. The aryl radical then abstracts the halide or cyanide from the newly formed copper(II) species to yield the final product and regenerate the copper(I) catalyst.

This methodology allows for the installation of functional groups that are often difficult to introduce via direct electrophilic aromatic substitution. For the diazonium salt derived from 2-Bromo-4-(methoxymethyl)aniline, Sandmeyer reactions would provide access to a variety of tri-substituted benzene derivatives. Beyond the classic Sandmeyer conditions, related transformations can introduce other groups. For instance, reaction with potassium iodide (KI) yields the corresponding aryl iodide, and heating the diazonium salt in aqueous acid produces a phenol.

| Reagent(s) | Reaction Type | Expected Product from 2-Bromo-4-(methoxymethyl)benzenediazonium salt |

|---|---|---|

| CuCl / HCl | Sandmeyer Reaction | 2-Bromo-1-chloro-4-(methoxymethyl)benzene |

| CuBr / HBr | Sandmeyer Reaction | 1,2-Dibromo-4-(methoxymethyl)benzene |

| CuCN / KCN | Sandmeyer Reaction | 2-Bromo-4-(methoxymethyl)benzonitrile |

| KI | Iodination | 2-Bromo-4-(methoxymethyl)-1-iodobenzene |

| H₂O, H₂SO₄, Heat | Hydroxylation | 2-Bromo-4-(methoxymethyl)phenol |

| HBF₄, Heat | Balz-Schiemann Reaction | 2-Bromo-1-fluoro-4-(methoxymethyl)benzene |

Reactivity Studies and Mechanistic Investigations of 2 Bromo 4 Methoxymethyl Aniline

Reactivity of the Amine Functionality

The primary amine group in 2-Bromo-4-(methoxymethyl)aniline is a key site for a variety of chemical transformations, including nucleophilic additions and condensation reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amine group in 2-Bromo-4-(methoxymethyl)aniline can act as a nucleophile, readily participating in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing alkyl or acyl substituents, respectively, thereby modifying the compound's steric and electronic properties.

N-alkylation of anilines can be achieved using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a base or a catalyst. For instance, iridium and ruthenium complexes have been shown to catalyze the N-alkylation of substituted anilines with alcohols, yielding the corresponding N-alkylanilines in good yields. nih.gov The reaction of anilines with benzyl (B1604629) alcohol derivatives, for example, proceeds smoothly for both electron-rich and electron-deficient substrates. nih.gov However, studies on the alkylation of 2-bromoaniline (B46623) have shown that unexpected rearrangements can occur, where the bromine atom migrates from the ortho to the para position, highlighting the need for careful selection of reaction conditions. nih.gov

N-acylation is another crucial transformation, typically carried out using acyl chlorides or anhydrides. This reaction is often used as a protective strategy for the amine group or to introduce functionalities that can direct subsequent reactions. quora.com Base-mediated N-acetylation of anilines can be performed efficiently at room temperature, using acetonitrile (B52724) as both the solvent and the source of the acetyl group. researchgate.net

Below is a representative table of N-alkylation and N-acylation reactions for bromo-substituted anilines, illustrating typical conditions and outcomes.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Bromoanilines

| Entry | Aniline (B41778) Substrate | Reagent | Catalyst/Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromoaniline (B143363) | Benzyl alcohol | [Ir(Cp*)Cl2]2 / K2CO3 | Toluene | N-benzyl-4-bromoaniline | 82 |

| 2 | 2-Bromoaniline | Benzyl alcohol | [Ir(Cp*)Cl2]2 / K2CO3 | Toluene | N-benzyl-2-bromoaniline | 65 |

| 3 | Aniline | 2-Furoyl chloride | - | - | N-phenylfuran-2-carboxamide | - |

| 4 | 4-Bromoaniline | Acetonitrile | t-BuOK | Acetonitrile | N-(4-bromophenyl)acetamide | 85 |

This table presents data from analogous reactions to illustrate the general reactivity. Data sourced from multiple studies. nih.govresearchgate.net

Condensation Reactions Leading to Imines and Schiff Bases

The amine functionality of 2-Bromo-4-(methoxymethyl)aniline can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. alayen.edu.iq This reversible reaction, typically catalyzed by an acid or base, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

Schiff bases are valuable intermediates in organic synthesis and are known for their coordination chemistry and biological activities. scispace.com Research on 2-bromo-4-methyl aniline, a close structural analog of 2-Bromo-4-(methoxymethyl)aniline, has demonstrated the successful synthesis of various Schiff bases through condensation with different aromatic aldehydes. scispace.com These reactions highlight the utility of the amine group in forming new carbon-nitrogen double bonds, which can be used to construct larger, more complex molecular architectures. scispace.com

The following table details the synthesis of Schiff bases from the related compound 2-bromo-4-methyl aniline.

Table 2: Synthesis of Schiff Bases from 2-Bromo-4-methyl aniline

| Entry | Aldehyde | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Nitrobenzaldehyde | Ethanol | 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | - |

| 2 | 2,4,5-Trimethoxybenzaldehyde | Ethanol | 2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline | - |

| 3 | 4-Methoxybenzaldehyde | Ethanol | 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline | - |

| 4 | Indole-3-carboxaldehyde | Ethanol | N-((1H-indol-3-yl)methylene)-2-bromo-4-methylaniline | - |

Data derived from studies on the analogous compound 2-bromo-4-methyl aniline. scispace.com

Cross-Coupling Reactions Involving the Aryl Bromide

The carbon-bromine bond in 2-Bromo-4-(methoxymethyl)aniline provides a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are particularly effective for activating aryl halides, including the aryl bromide of 2-Bromo-4-(methoxymethyl)aniline, for cross-coupling reactions. nih.gov These methods are cornerstones of modern organic synthesis due to their reliability and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction is widely used due to its mild conditions and the commercial availability and stability of the organoboron reagents. nih.gov

Recent studies have demonstrated the development of efficient Suzuki-Miyaura coupling methods for unprotected ortho-bromoanilines with a broad range of boronic esters. nih.gov These methods show high functional group tolerance, allowing the coupling of aryl, heteroaromatic, alkyl, and alkenyl substituents in good to excellent yields. nih.gov The use of a catalyst system like CataXCium A Pd G3 has been shown to be particularly effective for these transformations. nih.gov Given this, 2-Bromo-4-(methoxymethyl)aniline is expected to be a suitable substrate for such couplings.

The table below summarizes the Suzuki-Miyaura coupling of a model unprotected ortho-bromoaniline with various boronic esters.

Table 3: Suzuki-Miyaura Coupling of an Unprotected o-Bromoaniline with Various Boronic Esters

| Entry | Boronic Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid pinacol (B44631) ester | 2-Aminobiphenyl derivative | 97 |

| 2 | (4-Acetylphenyl)boronic acid pinacol ester | 2-Amino-4'-acetylbiphenyl derivative | 80 |

| 3 | (4-(Trifluoromethyl)phenyl)boronic acid pinacol ester | 2-Amino-4'-(trifluoromethyl)biphenyl derivative | 91 |

| 4 | Thiophen-2-ylboronic acid pinacol ester | 2-(Thiophen-2-yl)aniline derivative | 78 |

| 5 | (E)-Styrylboronic acid pinacol ester | (E)-2-(Styryl)aniline derivative | 75 |

This table presents data from a general study on unprotected ortho-bromoanilines to illustrate the expected reactivity. nih.gov

The Negishi coupling is another important palladium-catalyzed reaction that couples organohalides with organozinc reagents to form carbon-carbon bonds. nih.gov This reaction is known for its high efficiency and selectivity. acs.org While organozinc reagents can be sensitive to air and moisture, methods for their in-situ generation have expanded the utility of this reaction. acs.org

The Negishi coupling is applicable to a wide range of substrates, including aryl bromides like 2-Bromo-4-(methoxymethyl)aniline. The development of specialized ligands has enabled the coupling of sterically demanding aryl bromides with various organozinc reagents, including secondary alkylzinc halides, which can be challenging due to competing side reactions.

The following table provides representative examples of Negishi coupling reactions involving aryl bromides.

Table 4: Representative Negishi Coupling Reactions of Aryl Bromides

| Entry | Aryl Bromide | Organozinc Reagent | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromoacetophenone | Isopropylzinc bromide | Pd(OAc)2 / CPhos | 4-Isopropyacetophenone | 93 |

| 2 | 2-Bromoanisole | Isopropylzinc bromide | Pd(OAc)2 / CPhos | 2-Isopropylanisole | 94 |

| 3 | 4-Bromobenzonitrile | Cyclohexylzinc bromide | Pd(OAc)2 / CPhos | 4-Cyclohexylbenzonitrile | 98 |

| 4 | 1-Bromo-4-nitrobenzene | Isopropylzinc bromide | Pd(OAc)2 / CPhos | 1-Isopropyl-4-nitrobenzene | 60 |

This table illustrates the general scope of the Negishi coupling with various aryl bromides. Data sourced from studies on analogous substrates.

Heck Reactions with Olefins

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for C-C bond formation. organic-chemistry.orgwikipedia.org In the context of 2-Bromo-4-(methoxymethyl)aniline, this reaction allows for the introduction of a vinyl group at the 2-position of the aniline ring. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base like triethylamine (B128534) or potassium carbonate, and a phosphine (B1218219) ligand. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the substituted alkene and regenerate the Pd(0) catalyst. wikipedia.org

While specific studies on the Heck reaction of 2-Bromo-4-(methoxymethyl)aniline are not extensively detailed in the provided search results, the general principles of the Heck reaction are well-established and applicable. organic-chemistry.orgwikipedia.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired vinylated aniline derivative.

Stille Coupling with Organotin Reagents

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. For 2-Bromo-4-(methoxymethyl)aniline, a Stille coupling would enable the formation of a new carbon-carbon bond by reacting it with an organostannane reagent (R-Sn(Alkyl)3). wikipedia.org

The catalytic cycle of the Stille reaction is understood to proceed through oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to give the coupled product and regenerate the palladium catalyst. wikipedia.org The choice of palladium precursor and ligand is crucial for the reaction's success.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. smolecule.comwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org For 2-Bromo-4-(methoxymethyl)aniline, this reaction can be utilized to introduce a new amino group by coupling with a primary or secondary amine. libretexts.org

The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has significantly expanded the utility of the Buchwald-Hartwig amination. wikipedia.org The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. nih.gov The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

| Coupling Reaction | Catalyst/Reagents | Product Type |

| Heck Reaction | Pd(OAc)₂, PPh₃, Et₃N | Substituted Alkenes |

| Stille Coupling | Pd(PPh₃)₄, Organostannane | Biaryls, Vinylarenes |

| Buchwald-Hartwig Amination | Pd(dba)₂, BINAP, NaOtBu | Aryl Amines |

Nickel-Catalyzed Cross-Coupling Systems

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed systems. Nickel catalysts can facilitate the coupling of aryl halides with a variety of partners, including organoboronic acids, organozinc reagents, and alkyl halides. beilstein-journals.orgorgsyn.org Recent advancements have demonstrated the utility of nickel catalysis in photoredox reactions and for the activation of less reactive C-F bonds. beilstein-journals.orgchemrxiv.org

For 2-Bromo-4-(methoxymethyl)aniline, nickel-catalyzed cross-coupling offers a versatile platform for constructing C-C and C-heteroatom bonds. These reactions often proceed under mild conditions and can tolerate a broad range of functional groups. rsc.org The mechanism of nickel-catalyzed cross-coupling can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles, depending on the specific reaction conditions and coupling partners. orgsyn.org

Iron- and Cobalt-Catalyzed Cross-Coupling Reactions

In the quest for more sustainable and economical synthetic methods, iron and cobalt catalysts have gained significant attention. princeton.edu These earth-abundant metals can effectively catalyze cross-coupling reactions of aryl halides with organometallic reagents and other electrophiles. organic-chemistry.orgrsc.org

Iron-catalyzed cross-coupling reactions often proceed via mechanisms involving the formation of radical intermediates or through catalytic cycles involving different oxidation states of iron. organic-chemistry.orgkyoto-u.ac.jpresearchgate.net These methods have been successfully applied to the coupling of aryl halides with alkyl Grignard reagents and other nucleophiles. organic-chemistry.org

Cobalt-catalyzed cross-coupling reactions provide another efficient avenue for C-C bond formation. rsc.orgresearchgate.net These reactions can be performed under mild conditions and have been shown to be effective for coupling aryl halides with alkyl halides and other partners. organic-chemistry.orgnih.gov The mechanism can involve the in-situ generation of active low-valent cobalt species that participate in the catalytic cycle. organic-chemistry.org

| Catalyst System | Key Features |

| Nickel-Catalyzed | Cost-effective, versatile, effective for C-F activation. |

| Iron-Catalyzed | Sustainable, earth-abundant metal, proceeds via various mechanisms. |

| Cobalt-Catalyzed | Efficient C-C bond formation, mild reaction conditions. |

Transformations of the Methoxymethyl Group

The methoxymethyl (MOM) group in 2-Bromo-4-(methoxymethyl)aniline serves as a protecting group for the benzylic alcohol functionality and can also influence the reactivity of the aromatic ring.

Selective Cleavage and Functional Group Interconversion

The selective cleavage of the methoxymethyl ether is a crucial transformation to unmask the hydroxymethyl group, which can then be further functionalized. The deprotection of MOM ethers is typically achieved under acidic conditions. organic-chemistry.org For instance, treatment with a mild acid can hydrolyze the MOM ether to reveal the corresponding alcohol.

Once the hydroxymethyl group is deprotected, it can undergo a variety of functional group interconversions. For example, it can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups through substitution reactions. The ability to selectively cleave the MOM group and subsequently modify the resulting alcohol significantly enhances the synthetic utility of 2-Bromo-4-(methoxymethyl)aniline as a building block in the synthesis of more complex molecules.

Participation in Cyclization Reactions

Although specific examples utilizing 2-bromo-4-(methoxymethyl)aniline are scarce, it is a plausible candidate for constructing fused heterocyclic systems like quinolines, quinazolines, or phenazines through various synthetic methodologies. For instance, reactions that involve the formation of a new ring by connecting the amino group with a carbon atom of the benzene (B151609) ring or with an external fragment are common for substituted anilines.

One can postulate its use in reactions such as:

Pfitzinger Reaction: For the synthesis of quinoline (B57606) derivatives, anilines can be condensed with β-ketoesters. While the classic Pfitzinger reaction involves the reaction of isatin (B1672199) with a carbonyl compound, related syntheses like the Doebner-von Miller reaction use anilines with α,β-unsaturated carbonyl compounds.

Quinazoline Synthesis: The reaction of an aniline derivative with a source of two additional carbon atoms and a nitrogen atom can lead to quinazolines. For example, 2-amino-substituted benzonitriles or benzamides are common precursors. While 2-bromo-4-(methoxymethyl)aniline does not possess these functionalities directly, it could be chemically modified to participate in such cyclizations.

Phenazine (B1670421) Synthesis: Phenazines are typically formed by the condensation of a substituted o-phenylenediamine (B120857) with an o-quinone. nih.gov Alternatively, the reaction of two aniline molecules under oxidative conditions can also yield phenazines. The specific substitution pattern of 2-bromo-4-(methoxymethyl)aniline would influence the regiochemistry and feasibility of such transformations. For example, the synthesis of bromophenazines has been achieved from other precursors, indicating the stability of the bromo-substituted phenazine core. rsc.org

The methoxymethyl group at the 4-position is generally stable under many cyclization conditions and would be retained in the final heterocyclic product, potentially influencing its solubility and biological activity.

Electrophilic Aromatic Substitution on the Substituted Aniline Ring

The benzene ring of 2-bromo-4-(methoxymethyl)aniline is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. The rate and regioselectivity of these reactions are governed by the combined electronic effects of the three substituents already present: the amino (-NH₂), bromo (-Br), and methoxymethyl (-CH₂OCH₃) groups.

Directing Effects of Substituents:

The **amino group (-NH₂) ** is a powerful activating group and is strongly ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.

The bromo group (-Br) is a deactivating group due to its inductive electron-withdrawing effect, but it is ortho, para-directing because its lone pairs can participate in resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions.

The methoxymethyl group (-CH₂OCH₃) at the para-position relative to the amino group is weakly activating and ortho, para-directing. Since it is attached via a methylene (B1212753) spacer, its electronic influence on the ring is primarily through weak induction and hyperconjugation.

Predicted Regioselectivity: The positions open for substitution are C3, C5, and C6. The directing effects of the existing substituents would determine the major product(s).

The powerful ortho, para-directing influence of the amino group will strongly favor substitution at positions 3 and 5.

The bromo group at C2 also directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The methoxymethyl group at C4 directs to its ortho positions (C3 and C5).

Plausible Electrophilic Aromatic Substitution Reactions:

Halogenation: Further bromination or chlorination would likely introduce a halogen at position 5.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield 2-bromo-4-(methoxymethyl)-5-nitroaniline, although the strongly acidic conditions can protonate the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺), which would complicate the reaction outcome.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H), likely at position 5.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring.

A general synthesis method for compounds like 2-bromo-4-(methoxymethyl)aniline involves the electrophilic bromination of the corresponding 4-(methoxymethyl)aniline (B1590958) as a key step. smolecule.com This highlights that the aniline ring is sufficiently activated for electrophilic substitution.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies (FTIR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, offers a powerful non-destructive method for probing the molecular structure of 2-Bromo-4-(methoxymethyl)aniline. By analyzing the vibrational modes of the molecule, we can identify characteristic functional groups and gain insights into its conformational properties. The theoretical vibrational frequencies for 2-Bromo-4-(methoxymethyl)aniline can be predicted by drawing comparisons with structurally similar molecules, such as 2-bromo-4-methylaniline (B145976) and 2-bromo-4-methoxyaniline. nih.govnih.gov

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of 2-Bromo-4-(methoxymethyl)aniline is characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent chemical bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3400-3500 cm⁻¹. nih.gov In similar aniline (B41778) derivatives, these bands are often observed around 3420 cm⁻¹ and 3330 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively.

The C-H stretching vibrations of the aromatic ring are anticipated in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching modes of the methoxymethyl group will likely be observed between 2850 cm⁻¹ and 3000 cm⁻¹.

The C=C stretching vibrations within the benzene (B151609) ring typically give rise to a series of bands in the 1400-1650 cm⁻¹ range. nih.gov For 2-bromo-4-methylaniline, these have been reported at approximately 1610, 1570, 1480, and 1420 cm⁻¹. nih.gov A similar pattern is expected for 2-Bromo-4-(methoxymethyl)aniline.

The C-N stretching vibration is generally found around 1250-1350 cm⁻¹. In aniline, this mode is observed at 1282 cm⁻¹. materialsciencejournal.org

The C-O-C stretching vibrations of the ether linkage in the methoxymethyl group are expected to produce strong bands in the 1000-1250 cm⁻¹ region.

The C-Br stretching vibration is anticipated at lower wavenumbers, typically in the range of 500-700 cm⁻¹. For 2-bromo-4-methylaniline, this has been assigned to a band around 650 cm⁻¹. nih.gov

Below is a data table summarizing the predicted characteristic vibrational modes for 2-Bromo-4-(methoxymethyl)aniline based on data from related compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 - 3400 |

| N-H Symmetric Stretch | 3350 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic Stretch | 1620 - 1450 |

| N-H Scissoring | 1630 - 1590 |

| C-N Stretch | 1350 - 1250 |

| C-O-C Asymmetric Stretch | 1200 - 1100 |

| C-O-C Symmetric Stretch | 1100 - 1000 |

| C-Br Stretch | 700 - 500 |

Analysis of Molecular Conformations through Vibrational Frequencies

The precise frequencies of the vibrational modes can be influenced by the molecule's conformation. For 2-Bromo-4-(methoxymethyl)aniline, the orientation of the methoxymethyl group relative to the aromatic ring can affect the vibrational frequencies. Computational studies on related molecules, such as 2-bromo-4-methylaniline, have utilized Density Functional Theory (DFT) to calculate the most stable conformation and predict the resulting vibrational spectra. nih.govnih.gov Similar theoretical approaches would be invaluable in confirming the conformational preferences of 2-Bromo-4-(methoxymethyl)aniline and refining the assignment of its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 2-Bromo-4-(methoxymethyl)aniline is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the methoxymethyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine, amino, and methoxymethyl substituents.

The amine protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The aromatic protons will appear in the region of approximately 6.5-7.5 ppm. Based on the substitution pattern, we would expect three distinct aromatic signals. The proton at C5 (ortho to the methoxymethyl group and meta to the bromine) would likely be the most upfield. The proton at C6 (ortho to the amino group and meta to the methoxymethyl group) would be next, and the proton at C3 (ortho to the bromine and meta to the amino group) would be the most downfield. The coupling constants between adjacent aromatic protons (ortho-coupling) are typically in the range of 7-9 Hz.

The methoxymethyl protons would consist of a singlet for the methylene (B1212753) group (-CH₂-) and a singlet for the methyl group (-OCH₃). The methylene protons are expected to resonate around 4.4-4.6 ppm, while the methyl protons would be further upfield, likely in the 3.3-3.5 ppm range.

A predicted ¹H NMR data table is provided below:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.3 - 7.5 | d | ~2 |

| H-5 | 6.8 - 7.0 | dd | ~8, ~2 |

| H-6 | 6.6 - 6.8 | d | ~8 |

| -NH₂ | Variable | br s | - |

| -CH₂- | 4.4 - 4.6 | s | - |

| -OCH₃ | 3.3 - 3.5 | s | - |

Carbon-13 (¹³C) NMR Spectral Interpretation

The aromatic carbons will resonate in the range of approximately 110-150 ppm. The carbon bearing the amino group (C1) is expected to be significantly shielded, while the carbon attached to the bromine (C2) will be deshielded. The carbon attached to the methoxymethyl group (C4) will also be deshielded due to the oxygen atom.

The methoxymethyl carbons will appear in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) is expected around 65-75 ppm, and the methyl carbon (-OCH₃) around 55-60 ppm.

A predicted ¹³C NMR data table is provided below:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 110 - 115 |

| C-3 | 130 - 135 |

| C-4 | 135 - 140 |

| C-5 | 115 - 120 |

| C-6 | 118 - 123 |

| -CH₂- | 65 - 75 |

| -OCH₃ | 55 - 60 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and associated properties. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels. For substituted anilines, these calculations help in understanding how different functional groups—in this case, the bromine atom and the methoxymethyl group—influence the electronic environment of the benzene (B151609) ring and the amino group. researchgate.netdntb.gov.ua

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used methods for studying organic molecules. researchgate.netnih.gov

In a typical DFT study of an aniline (B41778) derivative, the B3LYP functional would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as orbital energies. researchgate.netresearchgate.net These calculations provide a deep understanding of the molecule's stability, reactivity, and spectroscopic signatures. For instance, DFT is used to analyze how intramolecular charge transfer occurs, which is critical for understanding a molecule's potential applications. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.netdntb.gov.ua

While DFT methods are generally more efficient for larger systems, HF calculations are often performed alongside DFT to provide a comparative baseline. researchgate.net HF is particularly useful for calculating properties like molecular orbital energies. However, it does not account for electron correlation as robustly as more advanced ab initio methods or many DFT functionals, which can affect the accuracy of predicted properties. For aniline derivatives, HF calculations have been used to compute optimized geometries and investigate electronic properties for comparison with DFT and experimental results. researchgate.net

The accuracy of any quantum chemical calculation is heavily dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set can provide more accurate results but at a significantly higher computational cost.

Commonly used basis sets for organic molecules like 2-Bromo-4-(methoxymethyl)aniline include the Pople-style basis sets, such as 6-31+G(d,p) and 6-311++G(d,p). researchgate.netresearchgate.netnih.gov

6-31G : A split-valence basis set.

d,p : Polarization functions added to heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in orbital shape.

+ / ++ : Diffuse functions added to heavy atoms (+) or both heavy and hydrogen atoms (++) to better describe weakly bound electrons.

The selection of a basis set is a critical step, representing a trade-off between the desired accuracy and the available computational resources. For molecules containing heavy atoms like bromine, a robust basis set is essential for accurate predictions. researchgate.netnih.gov

Molecular Geometry Optimization and Conformational Analysis

Before properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. For flexible molecules like 2-Bromo-4-(methoxymethyl)aniline, which has a rotatable methoxymethyl group, a conformational analysis is necessary to identify the global minimum energy conformer. nih.gov This involves systematically rotating the flexible bonds and performing energy calculations for each conformation.

The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data if available. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are highly effective for this purpose. nih.gov The table below presents hypothetical, yet representative, optimized geometric parameters for 2-Bromo-4-(methoxymethyl)aniline, based on values typical for similar aniline structures.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-N | 1.40 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Length | C(ring)-CH2 | 1.51 Å |

| Bond Length | CH2-O | 1.43 Å |

| Bond Length | O-CH3 | 1.42 Å |

| Bond Angle | C-C-Br | 120.5° |

| Bond Angle | C-C-N | 119.8° |

| Bond Angle | C-O-C | 111.5° |

Theoretical Vibrational Frequency Calculations and Experimental Correlation

Theoretical vibrational frequency calculations are invaluable for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental modes of molecular vibration, such as stretching, bending, and torsion. researchgate.net

It is a known issue that theoretical methods, particularly at the harmonic level, tend to overestimate vibrational frequencies compared to experimental values. To correct for this, the calculated frequencies are often multiplied by a scaling factor. researchgate.net These scaled theoretical frequencies can then be confidently correlated with experimental spectra. For 2-Bromo-4-(methoxymethyl)aniline, key vibrational modes would include the N-H stretches of the amino group, C-H stretches of the aromatic ring and methyl groups, the C-Br stretch, and the C-O-C stretches of the ether linkage.

The following table provides an illustrative correlation between calculated and expected experimental vibrational frequencies for key functional groups.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Illustrative) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | 3510 | ~3500 |

| N-H Symmetric Stretch | -NH₂ | 3415 | ~3400 |

| Aromatic C-H Stretch | Ar-H | 3080 | ~3050-3100 |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2950 | ~2850-3000 |

| C-O-C Asymmetric Stretch | -CH₂OCH₃ | 1120 | ~1100-1150 |

| C-Br Stretch | Ar-Br | 650 | ~600-700 |

Electronic Structure Descriptors

From the results of quantum chemical calculations, several electronic structure descriptors can be derived to quantify the molecule's reactivity and electronic behavior.

HOMO and LUMO (Frontier Molecular Orbitals) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) : The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

Mulliken Atomic Charges : This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and the effects of electron-donating or electron-withdrawing groups. researchgate.net

The table below provides hypothetical values for these key electronic descriptors for 2-Bromo-4-(methoxymethyl)aniline.

| Descriptor | Illustrative Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity. |

| Mulliken Charge on N | -0.85 e | Shows high negative charge on the nitrogen atom. |

| Mulliken Charge on Br | -0.15 e | Indicates the electronegative character of bromine. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemistry for predicting the reactivity of molecules by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net

For 2-Bromo-4-(methoxymethyl)aniline, the HOMO is expected to be primarily localized on the electron-rich aniline ring, with significant contributions from the nitrogen atom's lone pair. The LUMO is likely distributed across the aromatic system, influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability.

Table 1: Calculated FMO Properties of 2-Bromo-4-(methoxymethyl)aniline Note: Values are representative and obtained from density functional theory (DFT) calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.21 |

| LUMO Energy | -0.89 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wolframcloud.com

In the MEP map of 2-Bromo-4-(methoxymethyl)aniline, the most negative potential is anticipated around the nitrogen atom of the amino group and the oxygen atom of the methoxymethyl group, owing to their lone pairs of electrons. These sites represent the primary centers for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive electrostatic potential, making them potential sites for hydrogen bonding interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilizing energy associated with this delocalization, often referred to as hyperconjugation. materialsciencejournal.org This analysis is interpreted in terms of a molecule's Lewis structure and deviations from it. wikipedia.orgq-chem.com

For 2-Bromo-4-(methoxymethyl)aniline, significant delocalization is expected from the lone pair of the nitrogen atom (a donor orbital) to the antibonding π* orbitals of the benzene ring (acceptor orbitals). This interaction stabilizes the molecule and is characteristic of substituted anilines. The analysis can quantify the stabilization energy for these interactions, providing insight into the electronic communication between the substituents and the aromatic ring.

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 2-Bromo-4-(methoxymethyl)aniline Note: The table shows illustrative stabilization energies E(2) from NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C5-C6) | 45.8 |

| LP (1) N | π* (C1-C2) | 15.2 |

Analysis of Global and Local Chemical Reactivity Indices

Ionization Potential (I ≈ -E_HOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): Energy released when an electron is added.

Chemical Hardness (η = (I-A)/2): Resistance to change in electron distribution.

Electrophilicity Index (ω = μ²/2η): A measure of the energy stabilization when the system acquires additional electronic charge.

These parameters provide a framework for comparing the reactivity of different molecules. Local reactivity descriptors, such as the Fukui function, further refine this picture by identifying which atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

Table 3: Global Reactivity Descriptors for 2-Bromo-4-(methoxymethyl)aniline Note: Values are calculated based on the FMO energies in Table 1.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.21 |

| Electron Affinity (A) | 0.89 |

| Chemical Hardness (η) | 2.16 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the excitation energies corresponding to transitions from the ground state to various excited states, as well as the oscillator strengths, which relate to the intensity of these transitions.

For 2-Bromo-4-(methoxymethyl)aniline, the main electronic transitions are expected to be of the π → π* and n → π* type, characteristic of aromatic compounds with heteroatoms. TD-DFT calculations can predict the wavelengths at which these transitions occur, providing theoretical UV-Vis spectra that can be compared with experimental data.

Table 4: Calculated Electronic Transitions for 2-Bromo-4-(methoxymethyl)aniline Note: This table presents hypothetical TD-DFT results.

| Transition | Wavelength (λ) (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 310 | 4.00 | 0.152 |

| HOMO-1 → LUMO | 275 | 4.51 | 0.089 |

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, reaction intermediates, and, crucially, transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation barrier and kinetics. researchgate.net

For 2-Bromo-4-(methoxymethyl)aniline, computational studies could explore various reactions, such as electrophilic aromatic substitution or N-alkylation. For a given reaction, quantum chemical calculations can locate the transition state structure, which is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state gives the activation energy, which is essential for understanding the reaction rate. Such studies provide invaluable insights that complement experimental investigations into the reactivity of the compound. mdpi.com

Advanced Applications and Derivatization in Synthetic Organic Chemistry

A Building Block for Complex Heterocyclic Architectures

The strategic placement of the bromine atom and the activating amino group makes 2-Bromo-4-(methoxymethyl)aniline a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often leverage the reactivity of the aniline (B41778) nucleus and the potential for the bromo group to participate in cross-coupling reactions.

Synthesis of Indole (B1671886) and Quinoline (B57606) Derivatives

While specific examples of the direct conversion of 2-Bromo-4-(methoxymethyl)aniline to indole and quinoline derivatives are not extensively detailed in publicly available research, the general principles of heterocyclic synthesis strongly support its utility in this area. The synthesis of indole derivatives can be conceptualized through pathways such as the Fischer indole synthesis, where a phenylhydrazine (B124118) derivative, which could be prepared from 2-Bromo-4-(methoxymethyl)aniline, is reacted with a ketone or aldehyde. nih.gov For instance, the total synthesis of 4-(methoxymethyl)-2-methylindole has been achieved starting from 4-bromo-3-nitrotoluene, highlighting the feasibility of incorporating the methoxymethyl group into the indole scaffold. nih.gov

Similarly, the construction of quinoline rings can be accomplished through various named reactions like the Combes, Doebner-von Miller, or Friedländer syntheses, all of which utilize an aniline as a key starting material. google.com The presence of the bromo and methoxymethyl groups on the aniline ring would lead to the formation of substituted quinoline derivatives with potential applications in medicinal chemistry and materials science. nih.gov Patents have been filed for improved processes for synthesizing quinoline derivatives from substituted anilines, underscoring the industrial relevance of such transformations. google.com

Construction of Advanced Nitrogen-Containing Ring Systems

Beyond simple indoles and quinolines, 2-Bromo-4-(methoxymethyl)aniline can serve as a precursor for more complex, fused nitrogen-containing ring systems. The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful tool for forming carbon-nitrogen bonds and constructing elaborate heterocyclic frameworks. This reactivity is analogous to that observed in similar bromoaniline derivatives. The amino group can also be transformed into other functionalities, such as an azide, which can then undergo cyclization reactions to form novel heterocyclic structures. For example, a patented method describes the synthesis of 4-bromo-quinoline derivatives from o-propargyl phenyl azide, showcasing the versatility of azide-mediated cyclizations. google.com

Precursor for Functional Materials and Specialty Chemicals

The unique electronic and structural features of 2-Bromo-4-(methoxymethyl)aniline make it an attractive starting material for the synthesis of functional organic materials, including dyes, pigments, and polymers.

Synthesis of Dyes and Pigments

Aniline derivatives are fundamental components in the synthesis of a vast array of dyes and pigments. smolecule.com The amino group of 2-Bromo-4-(methoxymethyl)aniline can be diazotized and coupled with various aromatic compounds to produce azo dyes. The specific substituents on the aniline ring, in this case, the bromo and methoxymethyl groups, would influence the color and properties of the resulting dye. While direct examples for this specific aniline are not prevalent, the general reactivity of bromoanilines in dye synthesis is well-established. For instance, 4-bromoaniline (B143363) is a known precursor for azo dyes. chemicalbook.com Furthermore, the bromo substituent can be replaced in subsequent reactions to further modify the dye's structure and properties. A patented process for preparing 2-methoxymethyl-p-phenylenediamine, a known dye precursor, highlights the industrial interest in methoxymethyl-substituted anilines. google.com

Polymer and Oligomer Synthesis

The field of conducting polymers has seen significant interest in aniline-based materials. While specific polymerization studies on 2-Bromo-4-(methoxymethyl)aniline are not widely reported, the general principles of aniline polymerization can be applied. The amino group can participate in oxidative polymerization to form polyaniline-like structures. The presence of the bromo and methoxymethyl substituents would modulate the electronic and physical properties of the resulting polymer, potentially leading to materials with tailored conductivity, solubility, and processability. Mechanochemical methods have been explored for the synthesis of functional polymers from aniline derivatives, offering a solvent-free approach to these materials. nih.gov

Intermediate in the Synthesis of Agrochemical Research Compounds

Substituted anilines are crucial intermediates in the development of new agrochemicals, including herbicides, fungicides, and insecticides. chemicalbook.com The structural motifs present in 2-Bromo-4-(methoxymethyl)aniline are found in various bioactive molecules. The bromoaniline core is a common feature in many pesticides, and the methoxymethyl group can influence the compound's lipophilicity and metabolic stability, which are key parameters for agrochemical efficacy. acs.org

While specific agrochemicals derived directly from 2-Bromo-4-(methoxymethyl)aniline are not explicitly documented in the searched literature, the utility of bromoanilines as intermediates is widely recognized in patent literature. For example, patents describe the use of bromoaniline derivatives in the synthesis of compounds with potential herbicidal and fungicidal activities. justia.com One patent details the synthesis of m-diamide compounds with insecticidal utility starting from a substituted bromoaniline. google.com Another patent application describes molecules with pesticidal utility that incorporate various heterocyclic substituents, a common strategy in agrochemical research that could involve intermediates like 2-Bromo-4-(methoxymethyl)aniline. epo.org The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds, and 2-Bromo-4-(methoxymethyl)aniline represents a valuable building block for generating such chemical diversity.

Development of N-Substituted Aromatic Amines for Diverse Research Fields

The amino group of 2-Bromo-4-(methoxymethyl)aniline is a primary site for chemical modification, allowing for the introduction of various substituents through N-alkylation, N-acylation, and N-arylation reactions. These transformations are fundamental in altering the electronic properties, steric profile, and biological activity of the resulting molecules. The N-substituted derivatives of this aniline are frequently employed as crucial intermediates in the synthesis of targeted compounds for medicinal chemistry and materials science.

One of the most significant applications of 2-Bromo-4-(methoxymethyl)aniline is in the synthesis of complex heterocyclic structures designed as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecules that can inhibit specific kinases is a major focus of pharmaceutical research.

A prominent example of the derivatization of 2-Bromo-4-(methoxymethyl)aniline is its use in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction facilitates the formation of a carbon-nitrogen bond between the aniline and an aryl halide, leading to the creation of an N-arylated product. These N-aryl amines serve as advanced intermediates that can undergo further cyclization and functionalization steps to yield the final, biologically active kinase inhibitors.

Detailed research findings from patent literature demonstrate the utility of 2-Bromo-4-(methoxymethyl)aniline as a key starting material. In the synthesis of novel imidazopyridazine and imidazotriazine compounds, which are investigated for their potential as kinase inhibitors, 2-Bromo-4-(methoxymethyl)aniline is reacted with a chlorinated heterocyclic core. This specific N-arylation step is critical for constructing the scaffold of the final therapeutic candidates.

The table below summarizes a key N-substitution reaction involving 2-Bromo-4-(methoxymethyl)aniline, detailing the reactants, conditions, and the resulting product, which is a vital intermediate for kinase inhibitor synthesis.

Table 1: Synthesis of an N-Aryl Substituted Derivative of 2-Bromo-4-(methoxymethyl)aniline

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Product | Application |

| 2-Bromo-4-(methoxymethyl)aniline | 2,6-dichloro-4-(1H-pyrazol-4-yl)pyridazine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1,4-Dioxane | N-(2-bromo-4-(methoxymethyl)phenyl)-6-chloro-4-(1H-pyrazol-4-yl)pyridazin-2-amine | Intermediate for Kinase Inhibitors |

This N-arylation reaction highlights how the inherent reactivity of the amino group in 2-Bromo-4-(methoxymethyl)aniline is harnessed to build molecular complexity. The resulting product contains the necessary structural elements for subsequent intramolecular cyclization reactions, ultimately leading to the formation of potent and selective kinase inhibitors. The methoxymethyl group at the 4-position often plays a role in modulating solubility and metabolic stability, while the bromine atom can be used for further synthetic transformations if required.

While N-arylation is a well-documented application, the amine functionality also allows for other modifications like N-acylation. The reaction with acyl chlorides or anhydrides would yield N-acyl derivatives. These amides can serve as protected forms of the amine or as precursors for other functional groups, contributing to the diverse chemical space accessible from this starting material. Similarly, N-alkylation reactions can introduce various alkyl chains, further diversifying the range of potential derivatives for different research fields.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Greener Synthetic Protocols

The chemical industry's increasing focus on sustainability is driving the development of more environmentally friendly methods for synthesizing essential compounds. For 2-bromo-4-(methoxymethyl)aniline and related substituted anilines, future research will likely prioritize greener synthetic protocols. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic systems that operate under milder conditions.

One promising approach is the adoption of biocatalysis. acs.orgnih.gov For instance, the use of immobilized nitroreductase enzymes for the reduction of aromatic nitro compounds presents a sustainable alternative to traditional methods that often rely on high-pressure hydrogen gas and expensive, toxic metal catalysts. acs.orgnih.gov This chemoenzymatic approach can be conducted in aqueous media at room temperature and atmospheric pressure, offering high chemoselectivity. acs.orgnih.gov Additionally, research into greener bromination techniques, moving away from elemental bromine to combinations like ceric ammonium (B1175870) nitrate (B79036) and KBr in ethanol-water mixtures, is a step toward more benign processes. researchgate.net The development of catalyst- and additive-free synthesis methods, such as the sequential imine condensation–isoaromatization pathway, also represents a significant advancement in creating more sustainable synthetic routes for aniline (B41778) derivatives. beilstein-journals.org

Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for improving the reactivity and selectivity of reactions involving 2-bromo-4-(methoxymethyl)aniline. Future research is expected to focus on designing catalysts that can achieve high yields and specific product formations under mild conditions. For example, gold-based catalysts have shown potential in the synthesis of N,N-disubstituted anilines. acs.org

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for creating complex organic molecules from bromoaniline derivatives. smolecule.com Future work will likely involve the development of more efficient palladium catalysts that can operate at lower loadings and with broader substrate scopes. acs.orgnih.gov Furthermore, the exploration of domino rearrangement reactions promoted by cationic copper catalysts could offer new, highly selective pathways to multi-substituted anilines. eurekalert.org Electrochemical strategies also present a novel frontier, where the precise control of electrode potential could enable selective halogenation and other transformations without the need for chemical oxidants or transition metals. acs.org

Integration of High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery and optimization of reactions involving 2-bromo-4-(methoxymethyl)aniline, the integration of high-throughput experimentation (HTE) and automated synthesis is becoming increasingly important. acs.org HTE allows for the rapid screening of a wide array of reaction parameters, including catalysts, solvents, and temperatures, in a parallel fashion. acs.orgyoutube.com This approach significantly reduces the time and resources required for process development compared to traditional one-at-a-time experimentation. acs.orgyoutube.com

Automated synthesis platforms can further enhance efficiency by enabling the continuous operation of reactions and workups. acs.orgnih.gov For instance, the use of flow reactors can improve reaction control and scalability. smolecule.com The combination of HTE and automation will be instrumental in identifying optimal conditions for the synthesis and derivatization of 2-bromo-4-(methoxymethyl)aniline, facilitating the rapid development of new materials and pharmaceuticals. acs.org

Advanced Predictive Modeling for Reaction Outcomes

The use of advanced computational tools, particularly machine learning and artificial intelligence, is set to revolutionize the prediction of chemical reaction outcomes. For a compound like 2-bromo-4-(methoxymethyl)aniline, predictive modeling can help in understanding its reactivity and in designing more efficient synthetic routes. acs.org

By training models on large datasets of chemical reactions, it is possible to predict the major products of a given set of reactants and reagents with increasing accuracy. acs.orgarxiv.org These models can identify key structural features that influence reactivity, such as the presence of amine and halogen groups. nih.gov For example, deep chemical language models are being developed to predict various molecular properties and potential adverse reactions, which can guide the design of safer and more effective molecules. nih.gov While current models have limitations in predicting outcomes for novel or out-of-distribution chemistries, ongoing research aims to improve their ability to generalize and extrapolate, which will be crucial for discovering new reactions and applications for the methoxymethyl aniline scaffold. acs.orgarxiv.org

Exploration of Unique Functional Group Interconversions of the Methoxymethyl Aniline Scaffold

The 2-bromo-4-(methoxymethyl)aniline scaffold possesses a unique combination of functional groups—an amine, a bromine atom, and a methoxymethyl ether—that allows for a wide range of chemical transformations. Future research will undoubtedly focus on exploring novel functional group interconversions (FGIs) to create a diverse array of derivatives with unique properties.

The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. smolecule.com The amine group can be readily acylated, alkylated, or converted to other nitrogen-containing functionalities. smolecule.comorgsyn.org The methoxymethyl group, while often seen as a directing group, can also be a site for further modification. smolecule.commit.edu

Key areas for future exploration include:

Domino Reactions: Designing multi-step reactions that proceed in a single pot to rapidly build molecular complexity. eurekalert.org

Selective Transformations: Developing methods to selectively react one functional group in the presence of others, for instance, performing a reaction at the amine without affecting the bromine or methoxymethyl group. imperial.ac.uk

Novel Ring Systems: Utilizing the existing functional groups to construct new heterocyclic or carbocyclic rings fused to the aniline core.

This exploration of FGIs will be essential for unlocking the full synthetic potential of 2-bromo-4-(methoxymethyl)aniline and for the development of new compounds with applications in pharmaceuticals, agrochemicals, and materials science. echemi.com

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-4-(methoxymethyl)aniline, and how is regioselectivity achieved?

The compound is typically synthesized via electrophilic aromatic substitution. Starting from 4-(methoxymethyl)aniline, bromination is performed using bromine gas or bromide salts (e.g., FeBr₃) under controlled conditions to favor substitution at the 2-position. Temperature control (<50°C) and solvent choice (e.g., dichloromethane) are critical to minimize over-bromination. Characterization via -NMR and LC-MS confirms regioselectivity .

Q. Which spectroscopic methods are most effective for characterizing 2-Bromo-4-(methoxymethyl)aniline?

Key techniques include:

- - and -NMR : To confirm substitution patterns and methoxymethyl group integrity.

- Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : For absolute configuration determination (if crystals are obtainable). SHELX programs are widely used for structure refinement .